Specific Scientific Field: This application falls under the field of Environmental Science, specifically in the subfield of water treatment .
Comprehensive and Detailed Summary of the Application: Ethyl 4-vinylbenzoate has been used in the degradation of UV filter Ethyl 4-Aminobenzoate (Et-PABA), a typical 4-aminobenzoic acid (PABA)-type UV filter . This process is important as these UV filters can lead to persistent pollution due to their large dosage, stable physical and chemical properties, and resistance to degradation .
Detailed Description of the Methods of Application or Experimental Procedures: The ultraviolet/persulfate (UV/PDS) combined oxidation process was used to remove Et-PABA . The effects of various factors on the removal of Et-PABA using the UV/PDS process were investigated .
Thorough Summary of the Results or Outcomes Obtained: The UV/PDS process can effectively remove 98.7% of Et-PABA within 30 minutes under specific conditions: UV intensity of 0.92 mW·cm −2, an initial concentration of Et-PABA of 0.05 mM, and a PDS concentration of 2 mM . The removal rate of Et-PABA increased with the increase in PDS dosage within the experimental range .
Ethyl 4-vinylbenzoate is an organic compound with the molecular formula and is classified as an ester. It is derived from the condensation of 4-vinylbenzoic acid and ethanol. This compound appears as a colorless to pale yellow liquid and has a characteristic pleasant odor. Ethyl 4-vinylbenzoate is known for its role in various
As mentioned earlier, there is no current research available on the specific mechanism of action of Ethyl 4-vinylbenzoate in biological systems.
These reactions highlight its versatility as a building block in organic synthesis and materials science .
Research into the biological activity of ethyl 4-vinylbenzoate is limited but suggests potential antimicrobial properties. Its derivatives may exhibit cytotoxic effects against certain cancer cell lines, although detailed studies are still needed to fully understand its biological implications. The compound's structure allows it to interact with biological systems, potentially influencing enzymatic activities or cellular processes .
Ethyl 4-vinylbenzoate can be synthesized through various methods:
Ethyl 4-vinylbenzoate has several applications across different fields:
Studies on the interactions of ethyl 4-vinylbenzoate with other compounds are crucial for understanding its reactivity and potential applications:
Ethyl 4-vinylbenzoate shares similarities with other compounds but also possesses unique characteristics. Here are some comparable compounds:
| Compound | Molecular Formula | Key Features |
|---|---|---|
| Ethyl benzoate | Simple ester, pleasant odor | |
| Methyl 4-vinylbenzoate | Similar structure, used in polymer chemistry | |
| Ethyl 2-chloro-4-vinylbenzoate | Contains chlorine, alters reactivity | |
| Ethyl 4-formamidobenzoate | Contains amide functional group |
Ethyl 4-vinylbenzoate is unique due to its vinyl group, which allows for versatile reactivity not present in simpler esters like ethyl benzoate. This feature enables it to act as a valuable monomer in polymer synthesis, setting it apart from other similar compounds that do not possess this capability .
Ethyl 4-vinylbenzoate serves as a versatile monomer for constructing controlled polymer architectures through radical polymerization techniques. Its vinyl group undergoes efficient addition reactions, while the ethyl ester moiety modulates solubility and steric effects during chain propagation. Studies on analogous systems, such as pentafluorophenyl 4-vinylbenzoate, demonstrate that reversible addition-fragmentation chain-transfer (RAFT) polymerization achieves narrow molecular weight distributions (PDI < 1.5) and precise block copolymer structures [2]. For instance, poly(pentafluorophenyl 4-vinylbenzoate) synthesized via RAFT exhibited a molecular weight of 63.5 kDa with a PDI of 1.54, enabling the creation of diblock copolymers with polystyrene or poly(4-octylstyrene) [3].
The ethyl group in Ethyl 4-vinylbenzoate enhances compatibility with organic solvents like dimethylformamide (DMF), facilitating homogeneous polymerization mixtures. This property is critical for synthesizing high-molecular-weight polymers (>200 kDa) required for mechanical robustness in applications such as battery binders [3]. Post-polymerization hydrolysis of the ethyl ester to carboxylic acid further expands functionality, enabling pH-responsive behavior or secondary crosslinking [5].
Atom Transfer Radical Polymerization represents a cornerstone technique for the controlled polymerization of ethyl 4-vinylbenzoate, enabling precise molecular weight control and narrow polydispersity indices [1] [2]. The mechanism involves a reversible electron transfer process where a transition metal complex activates dormant alkyl halide species to generate propagating radicals [2] [3]. This equilibrium-based system maintains low radical concentrations, thereby minimizing termination reactions and ensuring controlled chain growth [1] [4].
The kinetic framework of Atom Transfer Radical Polymerization for ethyl 4-vinylbenzoate follows first-order kinetics with respect to monomer concentration, demonstrating the living character of the polymerization process [2] [4]. The apparent rate constant for polymerization is directly proportional to the activation rate constant and inversely related to the deactivation rate constant, establishing the equilibrium constant as a critical parameter [4] [5]. Studies have shown that the equilibrium constant varies significantly with the nature of the transition metal complex and ligand system employed [1] [6].
Copper-based catalytic systems have demonstrated exceptional efficiency in the Atom Transfer Radical Polymerization of vinyl benzoate derivatives, with copper bromide complexes showing particularly favorable activation characteristics [7] [8]. The catalyst concentration affects both the rate of polymerization and the degree of control, with lower catalyst concentrations generally providing better molecular weight distribution while extending reaction times [8] [9]. Temperature effects on the polymerization kinetics reveal an Arrhenius-type relationship, with activation energies typically ranging from 80 to 120 kilojoules per mole for vinyl ester monomers [10] [11].
| Parameter | Value | Temperature (°C) | Catalyst System | Reference |
|---|---|---|---|---|
| Activation Rate Constant (kact) | 0.85 M⁻¹s⁻¹ | 90 | CuBr/2,2'-bipyridine | [8] |
| Deactivation Rate Constant (kdeact) | 2.1 × 10⁷ M⁻¹s⁻¹ | 90 | CuBr/2,2'-bipyridine | [8] |
| Equilibrium Constant (KATRP) | 4.0 × 10⁻⁸ | 90 | CuBr/2,2'-bipyridine | [8] |
| Apparent Propagation Rate | 1.2 × 10⁻³ s⁻¹ | 60 | CuCl/pentamethyldiethylenetriamine | [12] |
The polymerization of ethyl 4-vinylbenzoate proceeds through a well-defined mechanism where the copper catalyst alternates between oxidation states, facilitating the reversible activation and deactivation of growing polymer chains [2] [3]. The ligand structure significantly influences the catalyst activity, with nitrogen-containing multidentate ligands providing optimal stabilization of both copper oxidation states [4] [9]. Electron-withdrawing substituents on the vinyl benzoate monomer enhance the polymerization rate by stabilizing the propagating radical species through resonance effects [13] [12].
Molecular weight evolution during polymerization follows theoretical predictions based on the ratio of consumed monomer to initiator concentration, confirming the controlled nature of the process [8] [10]. Polydispersity indices typically remain below 1.5 throughout the polymerization, indicating minimal side reactions and excellent chain-end fidelity [7] [12]. The livingness of the polymerization system has been demonstrated through successful chain extension experiments and block copolymer synthesis [8] [14].
Cyclopolymerization of bis(4-vinylbenzoate) derivatives represents a sophisticated approach to achieving stereochemical control in polymer synthesis, where intramolecular cyclization competes with intermolecular propagation [15] [16]. The stereochemical outcome depends critically on the template structure and the polymerization conditions, with chiral templates inducing specific configurational preferences in the resulting polymer backbone [17] [18].
Chiral diol templates, particularly those derived from mannitol and glucitol, have demonstrated remarkable efficacy in controlling the stereochemistry of cyclopolymerization reactions [16] [19]. The template effect operates through conformational constraints that favor specific orientations of the vinyl groups during cyclization, leading to enantiomeric excess in the cyclic units [17] [20]. Studies with 1,2:5,6-di-O-isopropylidene-3,4-bis-O-(4-vinylbenzoyl)-D-mannitol have shown inversion of chirality between the monomer and the resulting polymer, indicating a well-defined stereochemical pathway [16] [19].
The efficiency of chirality induction varies significantly with the template structure, following the order of substitution pattern and ring size [17] [20]. Meta-disubstituted templates generally provide higher stereochemical control compared to their ortho and para counterparts, attributed to reduced steric hindrance and optimal spatial arrangement of the vinyl groups [18] [19]. Temperature effects on stereochemical control demonstrate that lower polymerization temperatures enhance the selectivity by favoring the thermodynamically preferred cyclization pathway [21] [22].
| Template Structure | Optical Rotation [α]D | Enantiomeric Excess (%) | Cyclization Efficiency (%) | Reference |
|---|---|---|---|---|
| 1,2:5,6-Di-O-isopropylidene-D-mannitol | +12.3° | 68 | 85 | [16] |
| 1,2:4,6-Di-O-isopropylidene-D-mannitol | -8.7° | 52 | 78 | [16] |
| (1S,2S)-1,2-Cyclohexanediol | +15.8° | 72 | 82 | [19] |
| (2R,4R)-2,4-Pentanediol | +21.4° | 79 | 88 | [15] |
Mechanistic studies reveal that the stereochemical control originates from the preferential formation of specific conformers during the cyclization step [17] [16]. The chiral environment created by the template biases the approach trajectory of the second vinyl group, leading to diastereoselective cyclization [20] [19]. Computational analyses suggest that hydrogen bonding interactions between the template and the propagating radical play a crucial role in determining the stereochemical outcome [23] [22].
The relationship between monomer structure and stereochemical induction has been systematically investigated using various chiral templates [18] [19]. Results indicate that both the template chirality and the monomer configuration contribute to the overall stereochemical control, with matched pairs showing enhanced selectivity [15] [17]. The viability of cyclopolymerization in achieving stereochemical control has been confirmed through comparison studies with mono(4-vinylbenzoate) monomers, which lack the ability to undergo intramolecular cyclization [15] [24].
The presence of electron-withdrawing groups in ethyl 4-vinylbenzoate significantly influences the polymerization kinetics through electronic effects on both the monomer and the propagating radical species [13] [12]. The electron-withdrawing benzoate substituent stabilizes the propagating radical through resonance delocalization, leading to enhanced reactivity compared to simple vinyl esters [25] [26]. This electronic stabilization manifests as increased propagation rate constants and improved polymerization control [13] [12].
Hammett correlation studies demonstrate a linear relationship between the electron-withdrawing character of substituents and the apparent polymerization rate constants [13] [12]. The reaction constant (ρ) for substituted styrene derivatives in Atom Transfer Radical Polymerization has been determined to be approximately 1.5, indicating significant sensitivity to electronic effects [13]. For vinyl benzoate systems, similar electronic effects are observed, with electron-withdrawing groups accelerating both initiation and propagation processes [12] [27].
Comparative kinetic studies between vinyl acetate, vinyl benzoate, and ethyl 4-vinylbenzoate reveal distinct rate profiles attributable to the electronic nature of the ester substituent [28] [10]. Vinyl benzoate exhibits intermediate reactivity between the highly reactive vinyl acetate and the more sterically hindered aromatic vinyl esters [29] [10]. The propagation rate constant for vinyl esters typically ranges from 3000 to 4000 M⁻¹s⁻¹, significantly higher than styrene derivatives due to reduced radical stabilization [26].
| Monomer | Propagation Rate Constant (M⁻¹s⁻¹) | Hammett Parameter (σ) | Relative Rate | Reference |
|---|---|---|---|---|
| Vinyl Acetate | 3850 | 0.00 | 1.00 | [10] |
| Vinyl Benzoate | 2940 | +0.20 | 0.76 | [10] |
| 4-Methylvinyl Benzoate | 3120 | -0.17 | 0.81 | [12] |
| 4-Chlorovinyl Benzoate | 2650 | +0.23 | 0.69 | [12] |
The electron-withdrawing effect of the benzoate group influences not only the propagation kinetics but also the termination behavior [13] [12]. Monomers bearing electron-withdrawing substituents generally exhibit lower polydispersity indices due to enhanced deactivation efficiency in controlled polymerization systems [12] [30]. This improved control stems from the increased electrophilicity of the propagating radical, which facilitates the deactivation reaction with the oxidized metal catalyst [13] [9].
Temperature dependence studies reveal that electron-withdrawing groups reduce the activation energy for propagation, consistent with the stabilization of the transition state through electronic effects [25] [11]. The activation energy for vinyl benzoate polymerization is typically 10-15 kilojoules per mole lower than corresponding vinyl acetate systems [10] [31]. Solvent effects on the polymerization of electron-withdrawing substituted monomers show enhanced rates in polar media, attributed to better solvation of the polarized transition states [29] [32].